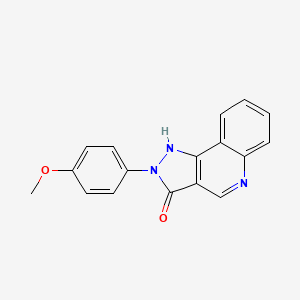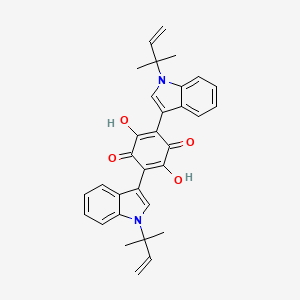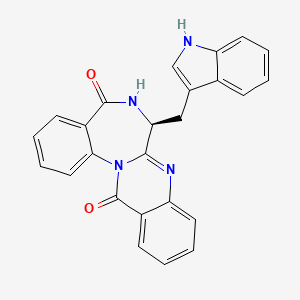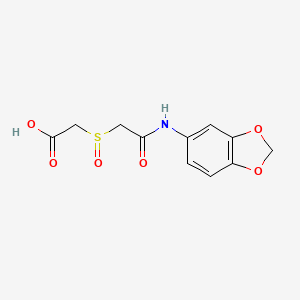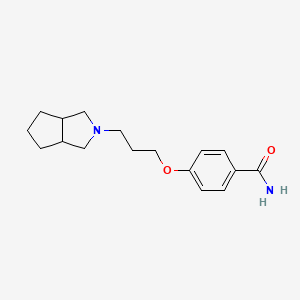
S 38093
Übersicht
Beschreibung
S-38093 ist ein kleines Molekül, das als Antagonist und inverser Agonist des Histamin-H3-Rezeptors wirkt. Diese Verbindung wurde in erster Linie auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung kognitiver Defizite untersucht, insbesondere derer, die mit der Alzheimer-Krankheit verbunden sind .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying histamine receptor interactions and the development of new receptor antagonists.
Biology: S-38093 is used to investigate the role of histamine H3 receptors in cognitive processes and neurogenesis.
Medicine: The compound has been tested in clinical trials for its potential to improve cognitive function in patients with Alzheimer’s disease.
Wirkmechanismus
Target of Action
S 38093, also known as “4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide”, is a brain-penetrant and orally active antagonist of the H3 receptor . The H3 receptor is a member of the large superfamily of G protein-coupled receptors, which are primarily located in the central nervous system .
Mode of Action
This compound acts as an antagonist/inverse agonist at the H3 receptor . It shows the Ki values of 8.8, 1.44, and 1.2 µM for rat, mouse, and human H3 receptors, respectively . In cellular models, it can antagonize mice H3 receptors .
Biochemical Pathways
The H3 receptor is involved in the regulation of various neurotransmitters such as acetylcholine, serotonin, noradrenaline, and dopamine . By antagonizing the H3 receptor, this compound can potentially modulate the release of these neurotransmitters, thereby affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound in mice is characterized by rapid absorption, large distribution, rapid and high distribution in the brain, and an absolute bioavailability of approximately 54% .
Result of Action
Chronic treatment with this compound has been shown to stimulate all steps of adult hippocampal neurogenesis (AHN), including proliferation, maturation, and survival, in both young adult and aged mice . It also induced a reversal of age-dependent effects on hippocampal brain-derived neurotrophic factor (BDNF) transcripts and increased vascular endothelial growth factor (VEGF) expression in aged animals . These results suggest that this compound may have therapeutic potential for reversing memory impairments .
Action Environment
The action of this compound can be influenced by various environmental factors, such as age and disease state. For instance, while ageing altered mouse context discrimination, chronic this compound treatment significantly improved it . Moreover, the effects of this compound treatment on 7-month-old APPSWE Tg2576 transgenic mice, a model of Alzheimer’s disease, were also assessed .
Biochemische Analyse
Biochemical Properties
S 38093 displays a moderate affinity for rat, mouse, and human H3 receptors . It has been shown to antagonize mice H3 receptors and suppress the cAMP decrease induced by an H3 agonist via human H3 receptors .
Cellular Effects
In cellular models, chronic treatment with this compound stimulated all steps of adult hippocampal neurogenesis (AHN), including proliferation, maturation, and survival . In aged animals, this compound induced a reversal of age-dependent effects on hippocampal brain-derived neurotrophic factor (BDNF) BDNF-IX, BDNF-IV, and BDNF-I transcripts and increased vascular endothelial growth factor (VEGF) expression .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an antagonist/inverse agonist of H3 receptors . This action leads to an increase in the release of histamine, a neurotransmitter involved in cognitive processes .
Temporal Effects in Laboratory Settings
Chronic administration of this compound over a 28-day period has been shown to stimulate all steps of AHN in both 3-month-old and aged 16-month-old mice . This suggests that the effects of this compound are not only immediate but also persist over time.
Dosage Effects in Animal Models
The effects of this compound have been studied in various animal models at different dosages . For instance, it has been shown that this compound significantly increased ex vivo N-tele-Methylhistamine cerebral levels from 3mg/kg p.o. and antagonized R-α-Methylhistamine-induced dipsogenia from 10mg/kg i.p .
Metabolic Pathways
Given its role as an H3 receptor antagonist/inverse agonist, it is likely that it interacts with enzymes and cofactors involved in the histaminergic system .
Transport and Distribution
This compound is rapidly absorbed in mouse and rat, slowly in monkey, with a bioavailability ranging from 20% to 60% and t 1/2 ranging from 1.5 to 7.4h . The compound is widely distributed with a moderate volume of distribution and low protein binding . The brain distribution of this compound is rapid and high .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its role as an H3 receptor antagonist/inverse agonist and its high distribution in the brain, it is likely that it localizes to areas where H3 receptors are expressed, such as the central nervous system .
Vorbereitungsmethoden
Die Synthese von S-38093 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur nicht vollständig offengelegt. Industrielle Produktionsverfahren für S-38093 sind ebenfalls nicht allgemein verfügbar, aber sie beinhalten wahrscheinlich großtechnische organische Synthesetechniken, die üblicherweise in der pharmazeutischen Herstellung eingesetzt werden.
Analyse Chemischer Reaktionen
S-38093 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Übliche Reagenzien umfassen Halogene oder Nukleophile wie Hydroxidionen.
Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel kann die Oxidation von S-38093 zur Bildung oxidierter Derivate mit veränderten funktionellen Gruppen führen .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung von Histaminrezeptor-Wechselwirkungen und die Entwicklung neuer Rezeptorantagonisten.
Biologie: S-38093 wird verwendet, um die Rolle von Histamin-H3-Rezeptoren bei kognitiven Prozessen und der Neurogenese zu untersuchen.
Medizin: Die Verbindung wurde in klinischen Studien auf ihr Potenzial getestet, die kognitive Funktion bei Patienten mit Alzheimer-Krankheit zu verbessern.
Wirkmechanismus
S-38093 übt seine Wirkungen aus, indem es an den Histamin-H3-Rezeptor bindet, der im Gehirn weit verbreitet ist. Durch die Antagonisierung dieses Rezeptors erhöht S-38093 die Freisetzung von Neurotransmittern wie Acetylcholin und Histamin, die an kognitiven Prozessen beteiligt sind. Die Verbindung fördert auch die Neurogenese im Hippocampus, was zu ihren kognitiv verbessernden Wirkungen beitragen kann .
Vergleich Mit ähnlichen Verbindungen
S-38093 ist einzigartig in seiner Doppelfunktion als Antagonist und inverser Agonist des Histamin-H3-Rezeptors. Zu ähnlichen Verbindungen gehören:
GSK239512: Ein weiterer Histamin-H3-Rezeptorantagonist, der zur kognitiven Steigerung untersucht wird.
Im Vergleich zu diesen Verbindungen hat S-38093 in präklinischen Modellen deutliche Vorteile gezeigt, darunter seine Fähigkeit, die Neurogenese zu verstärken und die kognitive Funktion bei alten Tieren zu verbessern .
Eigenschaften
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNMYWNBLVJWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862896-30-8 | |
| Record name | S-38093 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16893 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


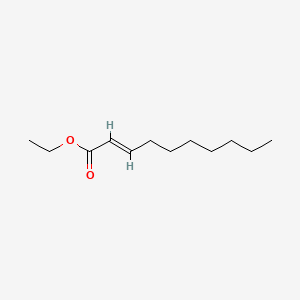
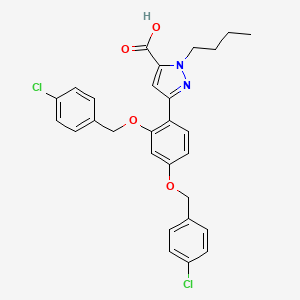

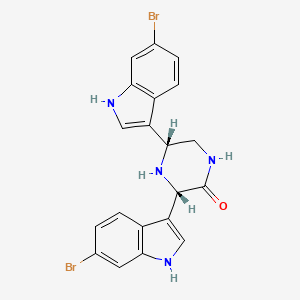

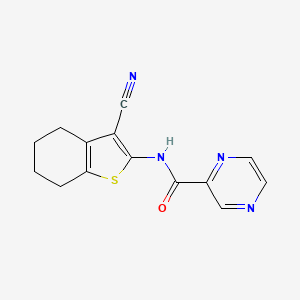
![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)


